molecular formula C8H14N4O3 B215162 tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate

tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate

カタログ番号 B215162
分子量: 214.22 g/mol
InChIキー: GAFGROFTIQHAAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate, also known as TBOA, is a compound that has been extensively studied for its potential as a research tool in the field of neuroscience. TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing the neurotransmitter glutamate from the synaptic cleft. By inhibiting these transporters, TBOA can increase the concentration of glutamate in the synaptic cleft, leading to enhanced neuronal activity. In

科学的研究の応用

Tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate has been used extensively as a research tool in the field of neuroscience. Its ability to inhibit glutamate transporters has been used to study the role of glutamate in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate has also been used to study the role of glutamate in synaptic plasticity, which is the ability of synapses to change their strength in response to activity.

作用機序

Tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate inhibits glutamate transporters by binding to the substrate binding site of the transporter. This prevents the transporter from removing glutamate from the synaptic cleft, leading to an increase in the concentration of glutamate in the synaptic cleft. This increase in glutamate concentration can lead to enhanced neuronal activity and can be used to study the role of glutamate in various neurological disorders.
Biochemical and Physiological Effects:
tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate has been shown to increase the concentration of glutamate in the synaptic cleft, leading to enhanced neuronal activity. This increase in neuronal activity can lead to changes in synaptic plasticity and can be used to study the role of glutamate in various neurological disorders. tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate has also been shown to have anxiolytic effects in animal models, indicating that it may have potential as a therapeutic agent for anxiety disorders.

実験室実験の利点と制限

One advantage of tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is its potency as a glutamate transporter inhibitor. This allows researchers to use lower concentrations of tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate, which can reduce the potential for off-target effects. However, tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate has also been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate has a short half-life, which can make it difficult to study its long-term effects.

将来の方向性

There are several future directions for research involving tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate. One area of research is the development of tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate analogs that have improved potency and selectivity for glutamate transporters. Another area of research is the use of tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate in combination with other compounds to study the role of glutamate in various neurological disorders. Finally, tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate could be used to study the role of glutamate in synaptic plasticity in more detail, which could lead to the development of new therapies for neurological disorders.

合成法

The synthesis of tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate involves the reaction of tert-butyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate with ethyl chloroacetate in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to form tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate. This synthesis method has been well established in the literature and has been used to produce tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate for research purposes.

特性

製品名

tert-butyl (4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate

分子式

C8H14N4O3

分子量

214.22 g/mol

IUPAC名

tert-butyl 2-(4-amino-5-oxo-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C8H14N4O3/c1-8(2,3)15-6(13)4-12-7(14)11(9)5-10-12/h5H,4,9H2,1-3H3

InChIキー

GAFGROFTIQHAAG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CN1C(=O)N(C=N1)N

正規SMILES

CC(C)(C)OC(=O)CN1C(=O)N(C=N1)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。